molecular formula C10H8N6O B028153 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)- CAS No. 102206-79-1

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)-

Cat. No. B028153
M. Wt: 228.21 g/mol
InChI Key: WXKUOSCGHLKUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, pharmacology, and materials science. In

Mechanism Of Action

The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)- is not well understood. However, it has been suggested that the compound may interact with proteins through hydrogen bonding and electrostatic interactions. The compound has also been found to have a high affinity for certain receptors.

Biochemical And Physiological Effects

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)- has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes. In vivo studies have shown that the compound can affect the cardiovascular system and the central nervous system.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)- in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize. However, one limitation of using the compound is its high cost.

Future Directions

There are many potential future directions for research on 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)-. One area of interest is the development of new drug candidates based on the compound. Another area of interest is the use of the compound as a building block for the synthesis of novel materials. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)- can be achieved through a multi-step process. The first step involves the reaction of 3,4,5-pyridine tricarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-methoxy-N-methylamine to form the desired compound. The synthesis method has been optimized to produce high yields of pure compound.

Scientific Research Applications

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)- has been extensively studied for its potential applications in scientific research. The compound has been found to have unique properties that make it useful in a variety of fields. In biochemistry, the compound has been used as a probe to study protein-ligand interactions. In pharmacology, the compound has been tested for its potential as a drug candidate. In materials science, the compound has been used as a building block for the synthesis of novel materials.

properties

CAS RN

102206-79-1

Product Name

3,4,5-Pyridinetricarbonitrile, 2-amino-6-(N-methoxy-N-methylamino)-

Molecular Formula

C10H8N6O

Molecular Weight

228.21 g/mol

IUPAC Name

2-amino-6-[methoxy(methyl)amino]pyridine-3,4,5-tricarbonitrile

InChI

InChI=1S/C10H8N6O/c1-16(17-2)10-8(5-13)6(3-11)7(4-12)9(14)15-10/h1-2H3,(H2,14,15)

InChI Key

WXKUOSCGHLKUGU-UHFFFAOYSA-N

SMILES

CN(C1=C(C(=C(C(=N1)N)C#N)C#N)C#N)OC

Canonical SMILES

CN(C1=C(C(=C(C(=N1)N)C#N)C#N)C#N)OC

Other CAS RN

102206-79-1

synonyms

Amino-6-(N-methoxy-N-methylamino)-3,4,5-pyridinetricarbonitrile

Origin of Product

United States

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